2,3,5,6-Tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid
Description
This compound is a fluorinated benzoic acid derivative featuring a tetrafluorinated aromatic core (positions 2,3,5,6) and a thioether-linked 2-oxoethyl group substituted with a 2,3,4-trifluoroanilino moiety (Figure 1) .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F7NO3S/c16-4-1-2-5(9(18)8(4)17)23-6(24)3-27-14-12(21)10(19)7(15(25)26)11(20)13(14)22/h1-2H,3H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHPFODSWDZWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=O)CSC2=C(C(=C(C(=C2F)F)C(=O)O)F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination and Nitration of Benzoic Acid
- Starting material : 4-Nitrobenzoic acid undergoes sequential fluorination using hydrogen fluoride (HF) or sulfur tetrafluoride (SF₄) under controlled conditions to yield 2,3,5,6-tetrafluoro-4-nitrobenzoic acid .
- Reduction of nitro group : Catalytic hydrogenation (H₂/Pd-C) or treatment with lithium aluminum hydride (LiAlH₄) reduces the nitro group to an amine, forming 2,3,5,6-tetrafluoro-4-aminobenzoic acid .
Thiol Group Introduction
- Diazotization : The amine is diazotized with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to generate a diazonium salt.
- Sulfur displacement : The diazonium salt reacts with potassium ethyl xanthate (KSCSOEt), followed by acidic hydrolysis (HCl/H₂O), to yield the thiol derivative 2,3,5,6-tetrafluoro-4-mercaptobenzoic acid .
Key properties :
Preparation of 2-Bromoethyl 2,3,4-Trifluorophenyl α-Ketoamide
The α-ketoamide moiety is synthesized via a two-step sequence involving amide formation and bromination.
Amide Coupling with 2,3,4-Trifluoroaniline
Bromination of α-Ketoamide
- Bromine addition : The α-ketoacid is treated with phosphorus tribromide (PBr₃) in anhydrous ether, yielding 2-bromoethyl 2,3,4-trifluorophenyl α-ketoamide .
Analytical data :
Thioether Formation via Nucleophilic Substitution
The thiol group of 2,3,5,6-tetrafluoro-4-mercaptobenzoic acid displaces bromide in the α-ketoamide intermediate under basic conditions.
Reaction Conditions
Workup and Purification
- Acidification : The reaction mixture is quenched with 1M HCl, precipitating the crude product.
- Crystallization : Recrystallization from ethanol/water (7:3) yields 2,3,5,6-tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid as a white crystalline solid.
Characterization :
- $$ ^1H $$ NMR (DMSO-d₆): δ 13.2 (s, 1H, COOH), 10.1 (s, 1H, NH), 7.88–7.75 (m, 2H), 4.45 (s, 2H, SCH₂).
- MS (ESI) : m/z 459.1 [M−H]⁻.
Optimization and Yield Considerations
Solvent and Temperature Effects
Yield Enhancement Strategies
- Stoichiometry : A 1.2:1 molar ratio of thiolate to bromoamide minimizes side reactions.
- Catalysis : Adding catalytic tetrabutylammonium iodide (TBAI) accelerates substitution.
Typical yield : 68–72% after purification.
Comparative Analysis of Alternative Routes
Mitsunobu Reaction for Thioether Formation
Direct Oxidative Amidation
- Method : Oxidizing a thioether-linked α-hydroxyamide with pyridinium chlorochromate (PCC) forms the α-ketoamide.
- Challenge : Over-oxidation risks degrading the benzoic acid moiety.
Scalability and Industrial Feasibility
Cost Drivers
Chemical Reactions Analysis
2,3,5,6-Tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorinated positions, using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 2,3,5,6-tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid exhibit potential anticancer activity. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it a candidate for drug development targeting various cancer types. A study demonstrated that derivatives of this compound could inhibit tumor growth in specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its structural characteristics allow it to interact effectively with bacterial membranes, leading to cell lysis. Experimental data suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.
Polymer Chemistry
In materials science, this compound can be utilized as a monomer or additive in polymer synthesis. Its fluorinated structure imparts unique properties such as increased chemical resistance and thermal stability to polymers. This makes it suitable for applications in coatings and films that require durability under harsh conditions.
Surface Modification
The compound can be employed in surface modification processes to enhance the hydrophobicity of materials. By incorporating it into surface coatings, researchers have achieved significant improvements in water repellency and stain resistance.
Fluorinated Compounds in Environmental Studies
Fluorinated compounds are often studied for their environmental impact due to their persistence and bioaccumulation potential. Research involving this compound focuses on understanding its degradation pathways and ecological effects when released into the environment.
Analytical Chemistry
This compound serves as a standard reference material in analytical chemistry for developing methods to detect and quantify fluorinated pollutants in various matrices such as water and soil.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the cytotoxic effects of fluorinated benzoic acids | Demonstrated significant inhibition of cancer cell proliferation (e.g., MCF-7 cells) |
| Antimicrobial Efficacy Assessment | Evaluated the antibacterial properties against E. coli | Showed effective bactericidal activity at low concentrations |
| Polymer Synthesis Experiment | Explored the use of fluorinated monomers in polymerization reactions | Resulted in polymers with enhanced thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. The thioether linkage allows for flexibility and proper orientation within the active site of the target molecule, facilitating effective inhibition or activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Observations :
Physicochemical Properties
Acidity
- Target Compound: The tetrafluorinated aromatic core and electron-withdrawing amide group likely lower the pKa of the carboxylic acid (increased acidity) compared to non-fluorinated analogs. However, the thioether’s electron-donating nature may partially counteract this effect .
- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid : The hydroxyl group (pKa ~10–12) and fluorines further acidify the carboxylic acid (pKa ~2–3), similar to tetrafluorophthalic acid derivatives .
- 2,3,4-Trifluorobenzoic Acid : Fewer fluorines result in a slightly higher pKa (~2.5–3.5) compared to the target compound .
Solubility
- Target Compound: Reduced aqueous solubility due to hydrophobic thioether and aromatic trifluoroanilino groups. Likely soluble in polar aprotic solvents (e.g., DMSO, THF) .
- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid : Higher water solubility owing to the hydroxyl group and hydrate formation .
- Malonic Ester Derivative : Lipophilic nitrile and ester groups favor organic solvents .
Biological Activity
2,3,5,6-Tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid is a fluorinated benzoic acid derivative with significant potential in medicinal chemistry. Its unique structure incorporates multiple fluorine atoms and a thioketone moiety, which may influence its biological activity and pharmacological properties.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H6F7NO3S |
| Molecular Weight | 413.27 g/mol |
| Melting Point | Not specified |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially leading to increased bioavailability and efficacy in vivo.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that fluorinated compounds can possess significant antimicrobial properties. The specific activity of this compound against various bacterial strains is an area of ongoing research.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction. The mechanism may involve the modulation of key signaling pathways involved in cell survival and death.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could lead to therapeutic applications in conditions where enzyme regulation is critical.
Case Studies
Several case studies have explored the biological effects of related compounds:
- Study on Antimicrobial Activity : A study published in 2024 examined a series of fluorinated benzoic acids and their derivatives for antimicrobial efficacy. The results indicated that compounds with similar structures to this compound showed promising results against resistant bacterial strains .
- Cancer Cell Line Testing : Research conducted on various cancer cell lines demonstrated that fluorinated benzoic acids could significantly reduce cell viability. This suggests potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,3,5,6-tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid, and how do fluorinated substituents influence reaction efficiency?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a tetrafluorobenzoic acid derivative and a thiol-containing intermediate. For example, the thioether linkage can be formed using a base (e.g., K₂CO₃ or NaH) to deprotonate the thiol group, enabling attack on an activated carbonyl or alkyl halide intermediate . Fluorinated substituents, such as the 2,3,4-trifluoroaniline moiety, may reduce nucleophilicity due to electron-withdrawing effects, necessitating elevated temperatures (80–120°C) or prolonged reaction times .
Q. How can researchers purify and characterize this compound given its polyfluorinated structure?
- Methodological Answer :
- Purification : Use recrystallization with fluorinated solvents (e.g., hexafluoroisopropanol) or gradient HPLC with trifluoroacetic acid (TFA)-modified mobile phases to resolve closely related fluorinated byproducts .
- Characterization :
- NMR : ¹⁹F NMR is critical for resolving fluorine environments; compare chemical shifts with analogous tetrafluorobenzoic acids (e.g., δF ≈ -120 to -140 ppm for aromatic fluorines) .
- Mass Spectrometry : High-resolution MS (HRMS) with electron ionization (EI) or ESI+ can confirm molecular weight, but fluorinated fragments (e.g., CF₃⁺) may dominate spectra, complicating interpretation .
Advanced Research Questions
Q. How can researchers address contradictory spectral data (e.g., NMR splitting patterns vs. computational predictions) in fluorinated aromatic systems?
- Methodological Answer :
- Dynamic Effects : Fluorine atoms can induce dynamic rotational barriers in aryl-thioether linkages. Variable-temperature NMR (e.g., -40°C to 25°C) can reveal conformational averaging .
- DFT Calculations : Use density functional theory (e.g., B3LYP/6-311+G(d,p)) to model expected splitting patterns and compare with experimental data. Discrepancies may indicate unexpected tautomerism or solvent effects .
Q. What strategies mitigate hydrolytic instability of the 2-oxoethylthio moiety under physiological conditions?
- Methodological Answer :
- Steric Shielding : Introduce bulky substituents adjacent to the thioether group (e.g., methyl or trifluoromethyl groups) to hinder nucleophilic attack by water .
- Prodrug Design : Replace the labile thioether with a stable precursor (e.g., disulfide or sulfoxide) that releases the active compound via enzymatic reduction .
Q. How does the regioselectivity of fluorine substitution impact biological activity, and how can this be systematically studied?
- Methodological Answer :
- Isosteric Replacement : Synthesize analogs with fluorine atoms at alternative positions (e.g., 2,4,5,6-tetrafluoro vs. 2,3,5,6-tetrafluoro) and compare activity in assays (e.g., enzyme inhibition or receptor binding) .
- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like Hammett σ constants for fluorine substituents to predict bioactivity trends .
Data Analysis and Experimental Design
Q. How should researchers design stability studies to evaluate thermal degradation pathways of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 25–300°C at 10°C/min) to identify decomposition thresholds .
- LC-MS Degradation Profiling : Incubate the compound at elevated temperatures (e.g., 40–80°C) in buffer solutions (pH 4–9) and analyze degradation products via LC-MS/MS. Fluorinated fragments (e.g., C₆F₄O₂) may indicate cleavage of the benzoic acid core .
Q. What computational tools are recommended for predicting solubility and crystallinity of polyfluorinated benzoic acid derivatives?
- Methodological Answer :
- COSMO-RS : Use conductor-like screening models for realistic solvation (COSMO-RS) to predict solubility in organic/aqueous mixtures, accounting for fluorine’s hydrophobic character .
- Crystal Structure Prediction (CSP) : Employ software (e.g., Mercury CSD) to analyze packing motifs of analogous tetrafluorobenzoic acids (e.g., PDB ID 34G) and infer crystallinity .
Contradiction Resolution
Q. How to reconcile discrepancies between theoretical and experimental pKa values for the carboxylic acid group in polyfluorinated systems?
- Methodological Answer :
- Solvent Effects : Fluorine’s solvophobic nature can alter local dielectric environments. Measure pKa in mixed solvents (e.g., DMSO/water) and compare with computational predictions using implicit solvent models (e.g., SMD) .
- Counterion Effects : Use potentiometric titration with tetrabutylammonium hydroxide (TBAH) instead of NaOH to minimize ion-pairing artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
